MCD Inhibitor Potency: Reverse Amide Derivatives of 4-Trifluoroacetylaniline Show Superior Enzymatic Inhibition Compared to Hexafluoroisopropanol Scaffolds
In a 2007 structure–activity relationship (SAR) study published in Bioorganic & Medicinal Chemistry Letters, a series of trifluoroacetophenone derivatives incorporating the 4‑aminophenyl‑trifluoroacetyl scaffold (i.e., 1‑(4‑aminophenyl)‑2,2,2‑trifluoro‑1‑ethanone as the core) were evaluated for malonyl‑CoA decarboxylase (MCD) inhibition [1]. The ‘reverse amide’ analogs—which retain the para‑aminophenyl‑trifluoroacetyl connectivity present in CAS 23516‑79‑2—exhibited IC₅₀ values ranging from 0.2 μM to 5.7 μM against recombinant human MCD in a coupled spectrophotometric assay monitoring NADH consumption at 340 nm [1]. By contrast, the previously reported hexafluoroisopropanol (HFIP) analog series—which replaces the trifluoroacetyl group with a bulkier, less electrophilic hexafluoroisopropanol warhead—yielded IC₅₀ values between 1.8 μM and 22 μM under identical assay conditions [2]. This represents a median potency gain of approximately 4‑ to 9‑fold for the trifluoroacetyl‑containing scaffold relative to the HFIP baseline [3].
| Evidence Dimension | Enzymatic inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.2–5.7 μM (range for 'reverse amide' derivatives built from CAS 23516‑79‑2 scaffold) |
| Comparator Or Baseline | Hexafluoroisopropanol (HFIP) analog series (1.8–22 μM) |
| Quantified Difference | Median potency improvement factor of 4–9× for trifluoroacetyl scaffold |
| Conditions | Recombinant human MCD enzyme; coupled spectrophotometric assay (NADH consumption at 340 nm) |
Why This Matters
The 4‑aminophenyl‑trifluoroacetyl scaffold provides a demonstrably more potent MCD inhibitor core than alternative fluorinated warheads, directly reducing the compound library size required to achieve sub‑micromolar lead candidates.
- [1] Wallace, D. M., Haramura, M., Cheng, J.-F., Arrhenius, T., & Nadzan, A. M. (2007). Novel trifluoroacetophenone derivatives as malonyl-CoA decarboxylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(4), 1127–1130. View Source
- [2] Cheng, J.-F., Chen, M., Wallace, D., Tith, S., Arrhenius, T., Kashiwagi, H., … & Nadzan, A. M. (2006). Discovery and structure–activity relationship of hexafluoroisopropanol-based malonyl-CoA decarboxylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(3), 695–699. View Source
- [3] AllJournals.cn. (2007). Summary: Novel trifluoroacetophenone derivatives as malonyl-CoA decarboxylase inhibitors. View Source
